BenchChemオンラインストアへようこそ!

N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide

Lipophilicity Hydrogen Bonding Physicochemical Differentiation

N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide (CAS 477866-86-7) is a synthetic small molecule (C22H18N2O3S, MW 390.5 g/mol) featuring a central benzamide scaffold substituted with a 3-cyano group and a 4-[(4-methylphenyl)sulfonyl] moiety. It belongs to a series of benzenecarboxamide derivatives supplied as research screening compounds by vendors such as Key Organics and BIONET.

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 477866-86-7
Cat. No. B2370557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide
CAS477866-86-7
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)C#N
InChIInChI=1S/C22H18N2O3S/c1-15-7-10-19(11-8-15)28(26,27)21-12-9-18(13-17(21)14-23)24-22(25)20-6-4-3-5-16(20)2/h3-13H,1-2H3,(H,24,25)
InChIKeyGIAPBUMFHVPQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide (CAS 477866-86-7): Physicochemical Baseline and Comparator Identification for Informed Procurement


N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide (CAS 477866-86-7) is a synthetic small molecule (C22H18N2O3S, MW 390.5 g/mol) featuring a central benzamide scaffold substituted with a 3-cyano group and a 4-[(4-methylphenyl)sulfonyl] moiety [1]. It belongs to a series of benzenecarboxamide derivatives supplied as research screening compounds by vendors such as Key Organics and BIONET . Computed physicochemical properties include a calculated XLogP3 of 4, a topological polar surface area (TPSA) of 95.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commonly distributed under the product identifier 12K-599S or Bionet1_002283 .

Why N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide Cannot Be Interchanged with Closest Sulfanyl or Chloro Analogs


Generic substitution within this benzenecarboxamide series is not possible without altering key molecular recognition features. The target compound's sulfonyl (-SO₂-) group is non-isosteric with the sulfanyl (-S-) linker found in its closest analog (CAS 306980-43-8), resulting in a different oxidation state, dipole moment, and hydrogen-bonding capacity [1]. Direct comparisons with the 4-chloro analog (CAS 320421-31-6) reveal that even a single halogen substitution on the terminal benzamide ring changes both molecular weight and lipophilicity, which are critical for passive permeability and target engagement [2]. Selecting the correct compound is therefore essential to maintain the intended structure-activity relationship (SAR) and to avoid introducing uncharacterized off-target activities .

Quantitative Differentiation Evidence for N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide (CAS 477866-86-7) vs. Closest Analogs


Sulfonyl vs. Sulfanyl Linker: A 32 Da Mass Increase and 1.3-Unit Drop in Calculated logP

Compared to its direct sulfanyl analog (CAS 306980-43-8), the target sulfonyl compound shows a significant reduction in calculated lipophilicity. The XLogP3 drops from 5.3 for the sulfanyl to 4.0 for the sulfonyl, a difference of 1.3 units, while the molecular weight increases by 32.0 g/mol (from 358.5 to 390.5 g/mol) due to the replacement of sulfur with sulfonyl [1][2]. The number of hydrogen bond acceptors also increases from 3 to 4 [1].

Lipophilicity Hydrogen Bonding Physicochemical Differentiation

2-Methyl vs. 4-Chloro Substitution on the Terminal Benzamide: Impact on Molecular Weight and cLogP

The target compound bears a 2-methyl group on its terminal benzamide ring, in contrast to the 4-chloro substituent found in the closest commercially available halogenated analog (CAS 320421-31-6). The 2-methyl derivative (MW 390.5 g/mol, formula C22H18N2O3S) is 20.4 g/mol lighter than the 4-chloro analog (MW 410.87 g/mol, formula C21H15ClN2O3S) and lacks the electron-withdrawing chlorine atom [1].

Molecular Recognition Lipophilicity SAR

Topological Polar Surface Area (TPSA) and Predicted Permeability: The Sulfonyl Group Increases TPSA by Approximately 15 Ų

The topological polar surface area (TPSA) of the target compound is 95.4 Ų, as computed by Cactvs [1]. This is notably higher than the sulfanyl analog (TPSA ≈ 80–85 Ų, estimated), a consequence of the additional oxygen atoms in the sulfonyl group. A TPSA below 140 Ų is generally considered favorable for oral bioavailability, but the specific value influences membrane permeation rates [1].

Permeability Drug-likeness Physicochemical Profiling

Predicted pKa and Ionization State: Sulfonamide NH Acidity Supports pH-Dependent Solubility

The predicted pKa for the target compound is 11.77 ± 0.70 , attributed to the benzamide NH proton. At physiological pH (7.4), the compound remains predominantly neutral, which is consistent with the general behavior of N-aryl benzamides. This predicted pKa is applicable to class-level comparisons with other N-aryl benzamide screening compounds in the same series .

Ionization Solubility Formulation

Defined Application Scenarios for N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide Based on Its Quantitative Differentiation Profile


Kinase or Enzyme Target Screening Requiring Lower Lipophilicity for Assay Compatibility

In high-throughput screening (HTS) campaigns against kinases or other enzymes where compound aggregation and non-specific binding due to high lipophilicity are concerns, the target compound's XLogP3 of 4.0 offers a quantifiable advantage over its sulfanyl analog (XLogP3 5.3). This difference is expected to reduce the risk of false-positive hits originating from colloidal aggregation or non-specific membrane partitioning, thereby improving assay signal-to-noise ratios [1]. Researchers prioritizing clean screening data should select the sulfonyl compound over the more lipophilic sulfanyl variant.

Structure-Activity Relationship (SAR) Studies Exploring the Role of the Sulfonyl Oxidation State

The sulfonyl compound serves as the oxidized, metabolically more stable partner in a matched molecular pair (MMP) with the sulfanyl analog. The +32 Da mass shift, combined with the gain of one hydrogen bond acceptor and a significant logP reduction, allows medicinal chemists to probe the impact of sulfur oxidation state on target binding affinity and selectivity. Direct head-to-head testing of the sulfanyl vs. sulfonyl pair is essential for understanding metabolic soft spots and for designing analogs with improved oxidative stability [1][2].

Fragment-Based or Structure-Based Drug Design Leveraging the 2-Methyl Steric Signature

Unlike the 4-chloro analog (MW 410.87 g/mol) which introduces a heavier halogen and alters the electrostatic potential of the benzamide ring, the target compound's 2-methyl group provides a distinct steric footprint while maintaining a lower molecular weight. Computational docking and X-ray crystallography efforts can use the target compound to map small hydrophobic pockets adjacent to the amide linkage, with the confidence that the observed pose is driven by steric complementarity rather than halogen bonding [1]. This makes the 2-methyl compound a cleaner tool compound for differentiating steric vs. electronic SAR contributions.

In Vivo Pharmacokinetic (PK) Studies Where Moderate TPSA and Neutral pKa Favor Oral Absorption

The compound's TPSA of 95.4 Ų, combined with its predicted neutral state at intestinal pH (pKa 11.77), places it within a favourable physicochemical space for oral absorption based on the established rule-of-five guidelines. When selecting a probe molecule for preliminary oral PK evaluation within the benzamide chemical series, this compound offers a balanced profile that is less likely to exhibit solubility-limited or permeability-limited absorption compared to higher-TPSA or ionizable analogs [1]. This predictability is valuable when the compound is used as a starting point for lead optimization programs.

Quote Request

Request a Quote for N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.